1-(Azetidin-3-yl)-4-bromo-1H-pyrazole

Descripción

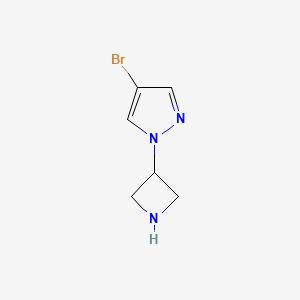

Structure

2D Structure

Propiedades

IUPAC Name |

1-(azetidin-3-yl)-4-bromopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEDZMPWILCKMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Aza-Michael Addition of 4-Bromo-1H-pyrazole with Azetidine Derivatives

A key method reported involves the aza-Michael addition of 4-bromo-1H-pyrazole to azetidine or azetidine-containing amines under basic conditions. This reaction proceeds in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in acetonitrile solvent at room temperature or slightly elevated temperature.

- Reaction time: Approximately 16 hours for pyrazole derivatives

- Yields: Typically high, around 75-83% for pyrazole-azetidine adducts

- Mechanism: Nucleophilic attack of the azetidine nitrogen on the activated double bond adjacent to the pyrazole ring, forming the 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole structure

This method is advantageous for its mild conditions and relatively high yields. It also allows for the incorporation of various substituted pyrazoles and azetidine derivatives, enabling structural diversity.

Multi-Step Synthesis via Brominated Pyrazole Intermediates

Another approach involves the stepwise synthesis of brominated pyrazole intermediates followed by coupling with azetidine derivatives.

- Step 1: Synthesis of 4-bromo-1H-pyrazole or related bromopyrazole esters via bromination of pyrazole precursors. For example, bromination can be achieved using tribromooxyphosphorus reagents on pyrazole carboxylic acid esters.

- Step 2: Hydrolysis and functional group transformations to obtain reactive bromopyrazole intermediates.

- Step 3: Coupling with azetidine or protected azetidine derivatives (e.g., N-Boc-3-iodoazetidine) via nucleophilic substitution or alkylation reactions under suitable conditions, such as in the presence of bases or catalysts.

This method is more elaborate but allows precise control over substitution patterns and protection/deprotection strategies.

Cyclization and Coupling Reactions

In some protocols, the azetidine ring is formed via cyclization reactions from appropriate precursors containing amino and halogenated groups, followed by coupling with the pyrazole ring system.

- Formation of the azetidine ring may involve intramolecular cyclization of haloalkyl amines.

- The pyrazole ring can be synthesized separately via condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

- Final assembly is achieved by coupling the azetidine moiety to the 4-bromo-1H-pyrazole under nucleophilic substitution or cross-coupling conditions.

This approach is useful for complex substituted analogs.

Data Table Summarizing Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

1-(Azetidin-3-yl)-4-bromo-1H-pyrazole can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides.

Reduction Reactions: The azetidine ring can be reduced to form azetane derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

Substitution Reactions: Products include azido, thio, and alkoxy derivatives of the original compound.

Oxidation Reactions: Pyrazole N-oxides are the primary products.

Reduction Reactions: Azetane derivatives are formed.

Aplicaciones Científicas De Investigación

1-(Azetidin-3-yl)-4-bromo-1H-pyrazole has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole involves its interaction with specific molecular targets. The azetidine and pyrazole rings can interact with enzymes and receptors, modulating their activity. The bromine substituent can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of oxidative phosphorylation and modulation of calcium uptake .

Comparación Con Compuestos Similares

Key Observations :

- Electrophilic Reactivity : The bromine atom in this compound facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), similar to ethyl 3-azido-1-(4-bromobenzyl)-1H-pyrazole-4-carboxylate .

- Conformational Rigidity : The azetidine ring imposes steric constraints akin to the pyrrolidine moiety in Baricitinib, enhancing target selectivity in kinase inhibitors .

- Functional Diversity: Carboxylic acid (in 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid) and aldehyde (in 3-(4-bromophenyl)-1-phenyl-1H-pyrazole) groups enable diverse derivatization pathways compared to the bromo-azetidine-pyrazole scaffold .

Medicinal Chemistry

- This compound : Serves as a precursor for Janus kinase (JAK) inhibitors, such as Baricitinib, where the azetidine-pyrazole core is critical for binding to JAK1/2 .

- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde : Exhibits anti-bacterial and anti-tumour activities, highlighting the role of bromoaryl groups in enhancing bioactivity .

Limitations and Advantages

- Advantages of this compound :

- Limitations: Limited commercial availability compared to simpler pyrazoles like 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid . Requires specialized handling due to the reactivity of the azetidine ring under acidic conditions .

Research Findings and Trends

Recent patents (e.g., EP 2022/45) emphasize the importance of azetidine-pyrazole intermediates in synthesizing JAK inhibitors, validating the relevance of this compound in drug discovery . Meanwhile, studies on brominated pyrazoles (e.g., ) underscore the versatility of bromine in modulating pharmacokinetic properties.

Actividad Biológica

1-(Azetidin-3-yl)-4-bromo-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a pyrazole ring substituted with an azetidine moiety and a bromine atom. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.

Research indicates that this compound acts primarily as a kinase inhibitor , particularly targeting receptor tyrosine kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis.

Key Kinases Targeted

- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) : Inhibition of this receptor can impede angiogenesis, which is vital for tumor growth.

- FGFR (Fibroblast Growth Factor Receptor) : Blocking FGFR activity can disrupt signaling pathways that promote cell proliferation and survival.

Biological Activities

The compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds demonstrate significant antibacterial effects against various strains such as E. coli and S. aureus.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | E. coli MTCC 443 |

| This compound | 50 | S. aureus ATCC 29213 |

Case Studies

Several studies have highlighted the efficacy of this compound in various biological assays:

- Anticancer Properties : In vitro studies demonstrated that the compound significantly inhibited the proliferation of cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Antimicrobial Testing : A recent study evaluated its effectiveness against multiple bacterial strains, revealing promising results comparable to standard antibiotics like ciprofloxacin.

Research Findings

Recent research has focused on optimizing the structure of pyrazole derivatives to enhance their biological activity. Modifications at specific positions on the pyrazole ring have resulted in improved potency against targeted kinases and microorganisms.

Structure-Activity Relationship (SAR)

The relationship between chemical structure and biological activity has been extensively studied:

- Substituents : The presence of halogen atoms (e.g., bromine) at specific positions on the pyrazole ring significantly enhances antimicrobial activity.

| Substituent Position | Effect on Activity |

|---|---|

| 4-position (Br) | Increased antibacterial activity |

| Azetidine attachment | Enhanced kinase inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole?

- The compound can be synthesized via coupling reactions between azetidine derivatives and brominated pyrazole precursors. For example, azide-alkyne cycloaddition ("click chemistry") using copper catalysts (e.g., CuSO₄/NaAsc) has been effective for analogous pyrazole-azetidine hybrids . Purification often involves column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) to isolate high-purity products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key methods include:

- ¹H/¹³C NMR : To confirm substituent positions and azetidine-pyrazole linkage (e.g., δ ~5.14 ppm for benzyl protons in similar compounds) .

- Mass spectrometry (EI/HRMS) : For molecular weight validation (e.g., observed [M]+ at m/z 349.0169 in ethyl 3-azido-pyrazole derivatives) .

- IR spectroscopy : To identify functional groups (e.g., azide peaks at ~2129 cm⁻¹) .

Q. What are the potential biological applications of this compound?

- Pyrazole-azetidine hybrids are explored for antimicrobial, anticancer, and enzyme-inhibitory activities. For instance, brominated pyrazoles show anti-tumoral properties via kinase inhibition . Biological screening should include in vitro assays (e.g., cytotoxicity, enzyme inhibition) and computational docking to predict target interactions .

Advanced Research Questions

Q. How can structural modifications influence the reactivity and bioactivity of this compound?

- Substituent effects are critical:

- Bromine position : 4-Bromo groups on pyrazole enhance electrophilic substitution potential, enabling further functionalization .

- Azetidine substitution : N-functionalization (e.g., with triazoles or benzyl groups) alters solubility and bioavailability, as seen in related azetidine derivatives .

- Systematic SAR studies using analogs (e.g., varying halogen or azetidine substituents) are recommended to optimize activity .

Q. How to resolve contradictions in spectral data or synthetic yields?

- Contradictions in NMR : Ensure anhydrous conditions to avoid solvent interference; use deuterated solvents and internal standards .

- Low synthetic yields : Optimize reaction time/temperature (e.g., 50°C for 16 hours in THF/water for click chemistry) . Cross-validate results with alternative routes (e.g., Suzuki coupling for bromophenyl groups) .

Q. What mechanistic insights exist for pyrazole-azetidine hybrids in biological systems?

- Proposed mechanisms include:

- Enzyme inhibition : Pyrazole cores bind ATP pockets in kinases, while azetidine enhances membrane permeability .

- Receptor modulation : Azetidine’s conformational rigidity may improve selectivity for G-protein-coupled receptors .

- Techniques like molecular dynamics simulations and X-ray crystallography (of protein-ligand complexes) are critical for validation .

Q. How to design stability studies for this compound under experimental conditions?

- Storage : Store at -20°C in moisture-free environments to prevent hydrolysis of the azetidine ring .

- In vitro stability : Monitor degradation via HPLC under physiological pH/temperature. Use stabilizing agents (e.g., DMSO) for biological assays .

Methodological Recommendations

| Focus Area | Key Techniques | References |

|---|---|---|

| Synthesis Optimization | Click chemistry, column chromatography | |

| Biological Screening | Enzyme assays, molecular docking | |

| Stability Analysis | HPLC, controlled storage conditions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.